1-(3-Chloropropyl)homopiperazine dihydrochloride hemihydrate
CAS No.:
Cat. No.: VC16195975
Molecular Formula: C8H19Cl3N2
Molecular Weight: 249.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19Cl3N2 |
|---|---|
| Molecular Weight | 249.6 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-1,4-diazepane;dihydrochloride |
| Standard InChI | InChI=1S/C8H17ClN2.2ClH/c9-3-1-6-11-7-2-4-10-5-8-11;;/h10H,1-8H2;2*1H |
| Standard InChI Key | RUQMWQPXFULACT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN(C1)CCCCl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 1-(3-chloropropyl)piperazine dihydrochloride monohydrate, with the molecular formula C₇H₁₉Cl₃N₂O . Its structure (Fig. 1) features a six-membered piperazine ring bonded to a 3-chloropropyl chain. The dihydrochloride salts protonate the piperazine nitrogens, while the monohydrate component stabilizes the crystalline lattice.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.598 g/mol |
| Melting Point | 215°C (decomposition) |
| Boiling Point | 245.5°C at 760 mmHg |
| Flash Point | 102.3°C |
| Solubility | Water-soluble |
| Density | Not available |
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are absent in public records, analogous piperazine derivatives exhibit characteristic peaks:
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¹H NMR: Piperazine protons resonate at δ 2.5–3.0 ppm, while the chloropropyl chain shows signals at δ 1.8–2.2 ppm (methylene) and δ 3.4–3.7 ppm (chlorinated carbon) .
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IR: N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (550–850 cm⁻¹) are expected .
Synthesis and Industrial Applications
Synthetic Routes
The compound is synthesized via nucleophilic substitution between piperazine and 1-bromo-3-chloropropane in acidic media, followed by hydrochloride salt formation and hydration . A green chemistry approach using sulphamic acid as a catalyst achieves yields >75% under reflux conditions .
Reaction Scheme:
Pharmaceutical Relevance
This intermediate is critical in synthesizing antipsychotic agents like 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one derivatives, which exhibit dopamine receptor antagonism . Its chloropropyl chain enables alkylation of heterocyclic systems, enhancing blood-brain barrier permeability.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| First Aid (Eye Exposure) | Flush with water for 15 minutes |
| Storage | Cool, dry, ventilated area |
Stability and Reactivity
Thermal Decomposition
At temperatures >217°C, the compound decomposes into hydrogen chloride, carbon monoxide, and nitrogen oxides . This exothermic process necessitates inert atmospheres during high-temperature applications.
Incompatibilities
Strong oxidizers (e.g., peroxides, nitrates) induce violent reactions, releasing toxic gases. Aqueous solutions are stable at pH 4–6 but hydrolyze under alkaline conditions .
Analytical Methods and Quality Control
Spectrophotometric Quantification
UV-Vis spectroscopy at 210 nm (π→π* transitions) enables rapid concentration measurements, calibrated against standard solutions .
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